molecular formula C22H26N2O4 B6595017 2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid CAS No. 163860-35-3

2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid

Cat. No.: B6595017
CAS No.: 163860-35-3
M. Wt: 382.5 g/mol
InChI Key: QWBPAVBETVFMQN-UHFFFAOYSA-N
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Description

2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid is a complex organic compound with a unique structure that includes a tert-butyl group, a dimethylbenzoyl group, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of tert-butylamine with 3,5-dimethylbenzoyl chloride to form tert-butyl-(3,5-dimethylbenzoyl)amine. This intermediate is then reacted with 4-isocyanatophenylacetic acid under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]propionic acid
  • 2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]butyric acid

Uniqueness

2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[4-[[tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-14-10-15(2)12-18(11-14)21(28)24(22(3,4)5)23-20(27)17-8-6-16(7-9-17)13-19(25)26/h6-12H,13H2,1-5H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBPAVBETVFMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C(C)(C)C)NC(=O)C2=CC=C(C=C2)CC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201027770
Record name 2-[4-[[Tert-butyl-(3,5-dimethylbenzoyl)amino]carbamoyl]phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201027770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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